1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine 1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine
Brand Name: Vulcanchem
CAS No.: 2549012-21-5
VCID: VC11820462
InChI: InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-20-19-16(2)25-18/h17H,3,6-15H2,1-2H3
SMILES: CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C
Molecular Formula: C18H29N5OS
Molecular Weight: 363.5 g/mol

1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine

CAS No.: 2549012-21-5

Cat. No.: VC11820462

Molecular Formula: C18H29N5OS

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-4-(4-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine - 2549012-21-5

Specification

CAS No. 2549012-21-5
Molecular Formula C18H29N5OS
Molecular Weight 363.5 g/mol
IUPAC Name 2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
Standard InChI InChI=1S/C18H29N5OS/c1-3-21-11-13-22(14-12-21)8-4-5-15-24-17-6-9-23(10-7-17)18-20-19-16(2)25-18/h17H,3,6-15H2,1-2H3
Standard InChI Key XBMSKMIFFWOTJU-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C
Canonical SMILES CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The molecule comprises three distinct regions:

  • 1-Ethylpiperazine: A six-membered ring with two nitrogen atoms at positions 1 and 4, substituted with an ethyl group at the N1 position.

  • But-2-yn-1-yl Linker: A four-carbon chain featuring a triple bond between C2 and C3, connecting the piperazine to a piperidine-thiadiazole unit.

  • 1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl: A piperidine ring (six-membered, one nitrogen) attached to a 5-methyl-1,3,4-thiadiazole heterocycle via its C2 position.

Molecular and Stereochemical Data

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₂₉N₅OS
Molecular Weight363.5 g/mol
IUPAC Name2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole
SMILESCCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN=C(S3)C
InChIKeyXBMSKMIFFWOTJU-UHFFFAOYSA-N

The absence of chiral centers in the SMILES notation suggests a planar configuration, though conformational flexibility arises from the piperazine and piperidine rings.

Synthesis and Analytical Characterization

Hypothesized Synthesis Pathway

While explicit synthetic details remain undisclosed, the structure implies a multi-step strategy:

  • Thiadiazole-Piperidine Formation:

    • Cyclocondensation of thiosemicarbazide with acetylacetone derivatives to yield 5-methyl-1,3,4-thiadiazole.

    • N-Alkylation of piperidine-4-ol with the thiadiazole moiety under Mitsunobu conditions.

  • But-2-yn-1-yl Linker Installation:

    • Propargylation of piperidine-4-ol using propargyl bromide, followed by Sonogashira coupling to introduce the alkyne .

  • Piperazine Coupling:

    • Nucleophilic substitution between the propargyl ether and 1-ethylpiperazine in the presence of a Cu(I) catalyst .

Analytical Techniques

Confirmation of structure and purity would involve:

  • Mass Spectrometry (MS): A molecular ion peak at m/z 363.5 with fragments at m/z 154 (thiadiazole-piperidine) and m/z 114 (piperazine-ethyl).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Triple bond protons (δ 2.5–3.0 ppm), piperazine/piperidine methylenes (δ 2.3–3.5 ppm), and thiadiazole methyl (δ 2.1 ppm).

    • ¹³C NMR: Alkyne carbons (δ 70–85 ppm), thiadiazole C-S (δ 165 ppm).

Physicochemical and Pharmacokinetic Profiling

Predicted Properties

Computational tools estimate:

  • LogP (Partition Coefficient): 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Water Solubility: 0.02 mg/mL, suggesting limited aqueous solubility, necessitating formulation aids.

  • Hydrogen Bond Donors/Acceptors: 0/7, aligning with Rule of Five guidelines for drug-likeness.

Metabolic Stability

The thiadiazole ring may undergo oxidative metabolism via CYP450 enzymes, producing sulfoxide or sulfone derivatives. Piperazine N-deethylation is plausible, forming a primary amine metabolite .

ActivityRationale
AnticancerHDAC inhibition induces apoptosis in tumor cells .
AntipsychoticmAChR antagonism modulates dopamine signaling, relevant to schizophrenia .
AntibacterialThiadiazole interference with dihydropteroate synthase in folate synthesis.

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